4-Fluoroisoquinolin-6-amine
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Overview
Description
4-Fluoroisoquinolin-6-amine is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroisoquinolin-6-amine can be achieved through several methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring, followed by amination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroisoquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Fluoroisoquinolin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoroisoquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication, leading to the stabilization of DNA strand breaks and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
- 4-Chloroisoquinolin-6-amine
- 4-Bromoisoquinolin-6-amine
- 4-Iodoisoquinolin-6-amine
Comparison: Compared to its halogenated analogs, 4-Fluoroisoquinolin-6-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and bioavailability . These characteristics make this compound a more attractive candidate for pharmaceutical and industrial applications .
Properties
IUPAC Name |
4-fluoroisoquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNQIKGLQNBVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378808-42-3 |
Source
|
Record name | 4-fluoroisoquinolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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